2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid
Description
This compound belongs to a class of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected heterocyclic carboxylic acids. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis . The azetidine (a four-membered nitrogen-containing ring) core in this compound is substituted with a fluorine atom at the 2-position of the acetic acid moiety. Such derivatives are often intermediates in medicinal chemistry for developing protease inhibitors or kinase-targeting molecules .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c21-18(19(23)24)12-9-22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWETWVOGQVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O)F)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid is a complex organic compound notable for its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorinated acetic acid moiety, and an azetidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2408971-05-9 |
| Molecular Formula | CHFNO |
| Molecular Weight | 353.3 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The Fmoc group provides steric protection, allowing selective reactions at other functional groups. The fluorophenyl group enhances binding affinity to target proteins, while the azetidine ring modulates the compound's overall reactivity and stability .
Enzyme Inhibition and Receptor Binding
Research indicates that this compound may act as an enzyme inhibitor and receptor ligand. Its structural features suggest potential applications in the development of drugs targeting specific metabolic pathways or diseases.
Case Studies:
- Enzyme Inhibition : Preliminary studies have shown that compounds similar to this one can inhibit enzymes involved in metabolic pathways associated with cancer progression. For instance, compounds with similar azetidine structures have demonstrated efficacy against various proteases .
- Receptor Interaction : The fluorinated moiety is known to enhance lipophilicity, which may improve the compound's ability to cross cellular membranes and interact with intracellular targets, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .
Therapeutic Applications
The compound has been explored for various therapeutic applications:
- Cancer Treatment : Due to its potential inhibitory effects on enzymes related to tumor growth.
- Metabolic Disorders : Investigated for its role in modulating metabolic processes, particularly in conditions like hyperinsulinemia and cachexia associated with chronic illnesses .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against structurally similar compounds:
| Compound Name | Key Differences | Potential Impact on Activity |
|---|---|---|
| 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(phenyl)azetidin] | Lacks fluorine atom; possibly lower binding affinity | May affect reactivity and selectivity |
| 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-chlorophenyl)azetidin] | Contains chlorine instead of fluorine; different electronic properties | Alters interaction dynamics with biological targets |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected heterocycles:
Key Comparative Insights:
Strain may enhance reactivity in coupling reactions . Fluorine substitution in the target compound increases the acidity of the carboxylic acid (pKa ~2.5–3.0 estimated) compared to non-fluorinated analogs (pKa ~4.0–4.5), influencing solubility and ionization in biological systems .
Piperazine derivatives () are more water-soluble, making them preferable for formulations requiring high bioavailability .
Synthetic Utility :
- Fmoc-protected azetidines are often synthesized via coupling reactions using DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide), as seen in related compounds (e.g., ). The fluorine atom may require specialized fluorinated building blocks or late-stage fluorination .
Spectroscopic Data :
- Collision cross-section (CCS) values for related Fmoc-azetidine analogs (e.g., 193.2 Ų for [M+H]+ in ) suggest compact structures, which may differ slightly in the fluoro variant due to electronegativity effects .
Q & A
(Basic) What are the critical handling and storage protocols for this compound to ensure safety and stability in laboratory settings?
Methodological Answer:
- Hazard Mitigation : The compound’s structural analogs (e.g., Fmoc-protected azetidines) are classified under GHS Category 4 acute toxicity (oral/dermal) and Category 2 skin/eye irritation . Use nitrile gloves, safety goggles, and lab coats to avoid direct contact.
- Storage : Store at -20°C in airtight, moisture-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis of the Fmoc group .
- Engineering Controls : Conduct reactions in fume hoods with HEPA filters to minimize inhalation of fine particulates (H335 hazard) .
(Basic) What synthetic strategies are effective for introducing the Fmoc group onto azetidine derivatives?
Methodological Answer:
-
Reagent Selection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) to activate the azetidine nitrogen .
-
Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 1–2 hours (yield: 85–92%) compared to traditional reflux methods (yield: 70–75%) .
-
Workflow Example :
Step Conditions Yield Fmoc Protection DCM, DIEA, 0°C → RT, 2 hr 89% Purification Reverse-phase HPLC (ACN/H₂O gradient) >95% purity
(Basic) How is the purity and structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention time shifts indicate residual solvents or byproducts .
- MALDI-TOF MS : Confirms molecular weight (expected: ~423.4 g/mol) and detects fragmentation patterns (e.g., Fmoc cleavage at m/z 222) .
- ¹⁹F NMR : Validates the presence of the fluoroacetic acid moiety (δ = -120 to -125 ppm) and monitors stereochemical integrity .
(Advanced) How do reaction conditions influence stereochemical outcomes during synthesis?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring cis-azetidine formation, while nonpolar solvents (e.g., toluene) promote trans isomers due to steric effects .
- Temperature Control : Low temperatures (-10°C) minimize racemization during Fmoc coupling, critical for preserving enantiomeric excess (>98% ee) .
- Additives : Catalytic Zn²⁺ or Cu⁺ ions enhance regioselectivity in azetidine ring formation by coordinating with the carbonyl group .
(Advanced) What mechanistic insights explain the compound’s instability under specific pH conditions?
Methodological Answer:
-
Acidic Conditions (pH < 3) : Protonation of the azetidine nitrogen leads to Fmoc group cleavage via a six-membered transition state, releasing CO₂ and fluorenylmethanol .
-
Basic Conditions (pH > 10) : Hydroxide ions attack the fluoroacetate ester, resulting in defluorination and formation of glycolic acid derivatives .
-
Stability Data :
pH Half-Life (25°C) Degradation Product 2.5 2.3 hours Fluorenylmethanol 7.4 >48 hours Stable 12.0 0.8 hours Glycolic acid
(Advanced) How can conflicting spectroscopic data be resolved during structural characterization?
Methodological Answer:
- Contradiction Scenario : Discrepancies between ¹H NMR (expected singlet for Fmoc protons) and LC-MS (unexpected adducts) may arise from trace metal ions or solvent impurities.
- Resolution Strategies :
- Ion Suppression : Add EDTA (1 mM) to chelate metal ions interfering with MS adduct formation .
- Deuterated Solvent Exchange : Use DMSO-d₆ instead of CDCl₃ to resolve overlapping proton signals in crowded regions (δ = 7.2–7.8 ppm) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
(Advanced) What strategies optimize solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Resin Functionalization : Use NovaSyn® TGR resin pre-loaded with Fmoc-protected amino acids to ensure uniform coupling .
- Coupling Efficiency : Activate the fluoroacetic acid moiety with HATU/Oxyma Pure (1:1 ratio) in DMF for >95% coupling yield .
- Deprotection : Treat with 20% piperidine/DMF (v/v) for 5 minutes to remove Fmoc without cleaving the azetidine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
